

# Lipid Parameter Comparison in the ACCENTUATE Trial

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Evacetrapib

CAS No.: 1186486-62-3

Cat. No.: S548850

[Get Quote](#)

| Lipid Parameter                 | Atorvastatin 40 mg + Evacetrapib 130 mg | Atorvastatin 40 mg + Ezetimibe 10 mg | Atorvastatin 80 mg | Atorvastatin 40 mg + Placebo |
|---------------------------------|-----------------------------------------|--------------------------------------|--------------------|------------------------------|
| LDL-C                           | -33% [1] [2]                            | -27% [1]                             | -6% [1]            | 0% (Reference group) [1]     |
| HDL-C                           | +125% [1] [2]                           | +3% [1]                              | +2% [1]            | +1% (Reference group) [1]    |
| Apolipoprotein B (ApoB)         | -23% [1]                                | -19% [1]                             | -7% [1]            | Information missing          |
| Lipoprotein(a) (Lp(a))          | -29% [1]                                | +3% [1]                              | +4% [1]            | +2% (Reference group) [1]    |
| Apolipoprotein A-I (ApoA-I)     | +46% [1]                                | +3% [1]                              | +2% [1]            | +1% (Reference group) [1]    |
| Apolipoprotein C-III (ApoC-III) | +50% [1]                                | +8% [1]                              | +6% [1]            | +3% (Reference group) [1]    |
| Non-ABCA1-mediated Efflux       | +53% [1]                                | +4% [1]                              | +2% [1]            | +1% (Reference group) [1]    |

| Lipid Parameter       | Atorvastatin 40 mg + Evacetrapib 130 mg | Atorvastatin 40 mg + Ezetimibe 10 mg | Atorvastatin 80 mg  | Atorvastatin 40 mg + Placebo |
|-----------------------|-----------------------------------------|--------------------------------------|---------------------|------------------------------|
| ABCA1-mediated Efflux | +13% [1]                                | +1% [1]                              | +2% [1]             | 0% (Reference group) [1]     |
| hsCRP                 | Increase (p=0.02 vs. ezetimibe) [1]     | Reference [1]                        | Information missing | Information missing          |

## Experimental Protocol of the ACCENTUATE Trial

Understanding the methodology is crucial for interpreting the data.

- **Trial Design:** A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial [2].
- **Patients:** 366 high-vascular risk patients with either atherosclerotic Cardiovascular Disease (ASCVD) and/or diabetes [1] [2].
- **Run-in Period:** All patients were treated with atorvastatin 40 mg/day for 28 days prior to randomization to establish a stable baseline [1].
- **Intervention Groups:** After the run-in, patients were randomized to one of four groups for 90 days [1]:
  - Atorvastatin 40 mg + **Evacetrapib** 130 mg
  - Atorvastatin 80 mg
  - Atorvastatin 40 mg + Ezetimibe 10 mg
  - Atorvastatin 40 mg + Placebo
- **Primary Measurements:** The trial compared the effects of the interventions on a wide range of lipid parameters, including LDL-C, HDL-C, apolipoproteins, cholesterol efflux capacity, and inflammatory markers like high-sensitivity C-reactive protein (hsCRP) [1].

## Mechanism and Interpretation of Findings

The following diagram illustrates the mechanism of CETP inhibition and the dual effects observed with **evacetrapib**, which help explain its clinical outcomes.



[Click to download full resolution via product page](#)

The diagram shows that **evacetrapib**'s inhibition of CETP has two major consequences [3]:

- **Beneficial Lipid Shifts:** By blocking the transfer of cholesteryl esters from HDL to LDL particles, the drug successfully **raises HDL-C and lowers LDL-C** [4].
- **Atherogenic Effects:** Unfortunately, treatment also led to an increase in several novel atherogenic risk factors, including [1] [3]:
  - **Apolipoprotein C-III (ApoC-III):** A 50% increase, which is associated with pro-inflammatory effects and impaired HDL function [1] [3].
  - **High-sensitivity C-Reactive Protein (hsCRP):** A significant increase, indicating a potential pro-inflammatory response [1] [3].
  - **Apolipoprotein E (ApoE):** A 28% increase, which has been linked to ischemic heart disease [1] [3].

These adverse effects are believed to have counteracted the benefits of LDL-C and HDL-C improvement, ultimately leading to the lack of clinical benefit in the large ACCELERATE outcomes trial [1] [3] [5].

## Context Within the CETP Inhibitor Class

The ACCENTUATE and ACCELERATE trials highlight a critical lesson in drug development: favorable changes in traditional lipid levels do not guarantee clinical success.

- **The Evacetrapib Paradox:** The ACCENTUATE trial precisely characterized the lipid effects that were later tested in the ACCELERATE outcomes trial. Despite a 37% reduction in LDL-C and a 131% increase in HDL-C, **evacetrapib** showed **no difference in cardiovascular outcomes** compared to placebo [5] [6].
- **Class-Wide Challenges: Evacetrapib** was the third CETP inhibitor to fail a large outcomes trial, after torcetrapib (increased events) and dalcetrapib (futility) [3] [5]. Research suggests that some adverse effects, like raising ApoC-III, may be class effects [3].
- **Future of CETP Inhibition:** Despite past failures, research continues. A network meta-analysis suggested that other CETP inhibitors, particularly **anacetrapib and obicetrapib** combined with statins, show potent lipid-modifying effects and may still hold potential [7]. The key may lie in developing agents without the "on-target" adverse effects on apolipoproteins and inflammation.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Comparative effects of cholesteryl ester transfer protein ... [pubmed.ncbi.nlm.nih.gov]
2. Comparative effects of cholesteryl ester transfer protein ... [sciencedirect.com]
3. Evacetrapib and cardiovascular outcomes: reasons for lack ... [pmc.ncbi.nlm.nih.gov]
4. CETP inhibitor evacetrapib enters mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
5. Evacetrapib Impacts Cholesterol But Doesn't Reduce ... [newsroom.clevelandclinic.org]
6. Assessment of Clinical Effects of Cholesteryl Ester Transfer ... [acc.org]

7. Comparative Effectiveness of Cholesteryl Ester Transfer ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Lipid Parameter Comparison in the ACCENTUATE Trial].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548850#evacetrapib-accentuate-trial-lipid-parameters>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)